3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method involves the reaction of 1-methanesulfonylpiperidine with 4-methyl-1,2,4-triazole-5-one in the presence of a suitable base and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonylpiperidin-4-yl)methanamine: A related compound with similar structural features but different functional groups.
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a piperidine and morpholine ring, but with different substituents.
Uniqueness
3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of a piperidine ring, a morpholine ring, and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O5S/c1-17-14(12-3-5-19(6-4-12)26(2,23)24)16-20(15(17)22)11-13(21)18-7-9-25-10-8-18/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFUSFROBUPFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCOCC2)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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